molecular formula C6H10ClNO4S B2634137 methyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate CAS No. 159525-92-5

methyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate

Cat. No.: B2634137
CAS No.: 159525-92-5
M. Wt: 227.66
InChI Key: XQDKBOAVUMETTB-YFKPBYRVSA-N
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Description

Crystallographic Analysis of Pyrrolidine Ring Conformation

The pyrrolidine ring in this compound adopts a non-planar conformation due to its saturated nature and substituent-induced puckering. X-ray crystallographic studies of analogous pyrrolidine derivatives reveal that the chlorosulfonyl group at the N1 position imposes steric and electronic constraints, favoring a DOWN puckering conformation (Cγ-endo) in the ring. This puckering pattern aligns with observations in cis-proline residues, where 89% of cases exhibit the DOWN conformation to minimize steric clashes between substituents.

The bond lengths and angles within the pyrrolidine ring are consistent with typical sp³-hybridized carbons, though the chlorosulfonyl group introduces localized distortions. For example:

Parameter Value (Å or °)
C2–N1 bond length 1.47 Å
N1–S1 bond length 1.62 Å
C2–C3–C4–C5 dihedral 15.8°

These metrics suggest partial conjugation between the sulfonyl group and the adjacent nitrogen, reducing ring flexibility compared to unsubstituted pyrrolidines.

Stereochemical Implications of the S-Configuration at C2

The (2S) configuration at the C2 position governs the spatial orientation of the carboxylate and chlorosulfonyl groups. Molecular modeling indicates that the S-configuration places the methyl ester group in a pseudo-equatorial position, while the chlorosulfonyl moiety occupies a pseudo-axial orientation (Fig. 1). This arrangement minimizes 1,3-diaxial repulsions and stabilizes the molecule through intramolecular hydrogen bonding between the sulfonyl oxygen and the ester carbonyl.

The enantiomeric excess of the S-configuration is critical for interactions with chiral biological targets. For instance, in drug-receptor binding, the spatial alignment of the chlorosulfonyl group determines selectivity, as seen in RORγt inverse agonists where pyrrolidine stereochemistry modulates activity by over 50-fold.

Comparative Electronic Structure Analysis with Aromatic Sulfonamide Derivatives

The electronic profile of this compound diverges significantly from aromatic sulfonamides due to differences in hybridization and resonance effects. Key comparisons include:

  • Resonance Stabilization : Aromatic sulfonamides benefit from π-electron delocalization across the benzene ring, reducing electrophilicity at the sulfur atom. In contrast, the pyrrolidine ring’s saturated structure localizes electron density, making the chlorosulfonyl group more electrophilic.
  • Dipole Moments : The non-planar pyrrolidine scaffold generates a net dipole moment of 4.2 Debye, oriented toward the chlorosulfonyl group. Aromatic analogs exhibit lower dipole moments (3.1–3.5 Debye) due to symmetry-driven cancellation.
  • Hydrogen-Bonding Capacity : The sulfonyl oxygen atoms in pyrrolidine derivatives participate in stronger hydrogen bonds (ΔG = −3.8 kcal/mol) compared to aromatic systems (ΔG = −2.9 kcal/mol), as measured by isothermal titration calorimetry.

Table 1: Electronic Properties Comparison

Property Pyrrolidine Derivative Aromatic Sulfonamide
Sulfur Electrophilicity (eV) 2.31 1.98
π→σ* Transition Energy 5.4 eV 4.7 eV
HOMO-LUMO Gap 7.1 eV 6.3 eV

These differences underscore the unique reactivity of chlorosulfonyl-pyrrolidine systems in synthetic and biological contexts.

Properties

IUPAC Name

methyl (2S)-1-chlorosulfonylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO4S/c1-12-6(9)5-3-2-4-8(5)13(7,10)11/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDKBOAVUMETTB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159525-92-5
Record name methyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with chlorosulfonyl reagents. One common method involves the reaction of methyl pyrrolidine-2-carboxylate with chlorosulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the chlorosulfonyl group can yield sulfonamide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted pyrrolidine derivatives.

    Oxidation Reactions: Sulfonic acid derivatives.

    Reduction Reactions: Sulfonamide derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate is synthesized through a multi-step process involving the reaction of pyrrolidine derivatives with chlorosulfonic acid and subsequent esterification. This compound features a chlorosulfonyl group, which enhances its reactivity and potential for further modifications.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities. Notably, it has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways.

Enzyme Inhibition

One of the primary applications of this compound is in the development of enzyme inhibitors. For instance, studies have shown that derivatives of pyrrolidine compounds can act as inhibitors for arginase, an enzyme implicated in various pathological conditions including cancer and cardiovascular diseases. The inhibitory activity is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Therapeutic Applications

The unique structure of this compound positions it as a candidate for therapeutic applications:

  • Antimicrobial Agents : The compound has been tested against various bacterial strains, showing varying degrees of antimicrobial activity. Its derivatives have been synthesized and evaluated for efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Due to its ability to inhibit specific enzymes, researchers are exploring its role in cancer treatment. Compounds that target metabolic pathways can potentially reduce tumor growth by depriving cancer cells of necessary nutrients.
  • Neurological Disorders : There is ongoing research into the use of pyrrolidine derivatives in treating neurological disorders due to their ability to modulate neurotransmitter levels.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing derivatives from this compound aimed at evaluating their antimicrobial properties. The results indicated that certain modifications to the compound significantly enhanced its activity against resistant bacterial strains, suggesting potential for developing new antibiotics .

Case Study 2: Enzyme Inhibition

In another investigation, derivatives were screened for their ability to inhibit arginase activity. The study found that specific structural modifications increased potency, with some compounds exhibiting IC50 values in the low micromolar range, highlighting their potential as therapeutic agents in conditions where arginase plays a crucial role .

Mechanism of Action

The mechanism of action of methyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound can also interact with biological molecules, modifying their structure and function. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The chlorosulfonyl group distinguishes this compound from analogues with alternative sulfonyl or carbamoyl substituents. Key structural analogues include:

Compound Name Substituents Key Structural Features Evidence ID
Methyl (2S)-1-(4-{4-[(2S)-2-Aminopropionamido]phenyl}benzenesulfonyl)pyrrolidine-2-carboxylate (13c) Sulfonyl-linked aminopropionamido-phenyl Bioactive α-aminoamide moiety; enhances HDAC6 inhibition
Methyl (2S)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-piperidine-2-carboxylate Cyclopentyl carbamoyl Increased steric bulk; lower synthetic yield (12%)
(2S)-1-(4-chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide Chlorophenyl sulfonyl + methoxybenzylamide Dual sulfonamide/amide functionality; potential CNS activity
Methyl (2S,4R)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate Dichlorophenoxy group Enhanced lipophilicity; halogen-mediated receptor interactions

Key Observations :

  • The chlorosulfonyl group in the target compound provides a reactive site for nucleophilic substitution, unlike carbamoyl or aryl sulfonyl derivatives, which are more stable but less reactive .
  • Analogues with α-aminoamide substituents (e.g., 13c) exhibit improved biological activity due to hydrogen-bonding capabilities, critical for enzyme inhibition .

Analysis :

  • Higher yields (e.g., 65.6% for 13c) correlate with less steric hindrance during sulfonamide bond formation compared to bulky tert-butylcarbamoyl derivatives .
  • The absence of a defined melting point for the target compound suggests it may exist as an oil or require specialized crystallization conditions.

Spectroscopic Distinctions

  • NMR : The chlorosulfonyl group causes distinct downfield shifts for adjacent protons (δ ~3.5–4.0 ppm for pyrrolidine H-1) compared to carbamoyl derivatives (δ ~2.5–3.0 ppm) .
  • IR : Strong S=O stretches (~1370 cm⁻¹ and ~1165 cm⁻¹) differentiate sulfonyl compounds from carbamoyls (C=O ~1680 cm⁻¹) .

Biological Activity

Methyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a chlorosulfonyl group and a methyl ester, which contributes to its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:

C7H10ClO4S\text{C}_7\text{H}_{10}\text{ClO}_4\text{S}

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating various biological pathways. The presence of the chlorosulfonyl group enhances its electrophilicity, making it a potent inhibitor for certain enzymatic activities .

1. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown promise in inhibiting serine proteases, which are crucial in numerous physiological processes including digestion and immune response. The compound's ability to form stable adducts with the active site serine residue is a key factor in its mechanism .

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The observed zones of inhibition suggest that the compound disrupts bacterial cell wall synthesis or function .

Bacterial StrainZone of Inhibition (mm)
Methicillin-susceptible S. aureus15
Methicillin-resistant S. aureus18
E. coli12
Pseudomonas aeruginosa10

3. Neuropharmacological Effects

Given its structural similarity to other compounds used in treating neurological disorders, this compound has been investigated for potential neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, although further research is needed to elucidate these effects fully .

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against a panel of serine proteases. The results indicated an IC50 value of approximately 25 µM, demonstrating significant inhibitory activity compared to control compounds .

Case Study 2: Antimicrobial Testing

A recent investigation into the antimicrobial properties revealed that this compound exhibited a broad spectrum of activity against clinically relevant pathogens. The study utilized agar diffusion methods to assess efficacy, with results highlighting its potential as a lead compound for antibiotic development .

Q & A

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Methodological Answer : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent. Catalytic methods (e.g., enzyme-mediated sulfonation) reduce waste. Lifecycle assessment (LCA) tools evaluate environmental impact of solvent choices and energy consumption .

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